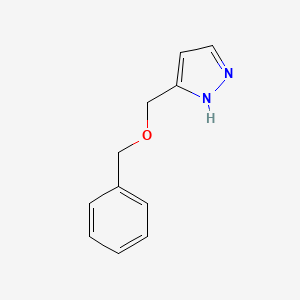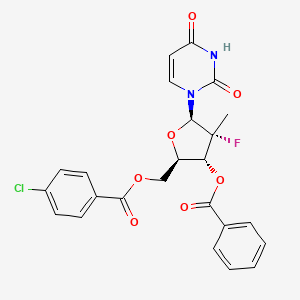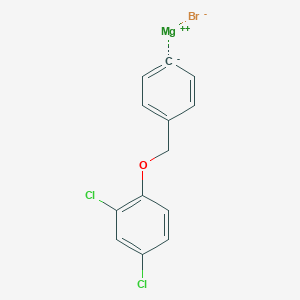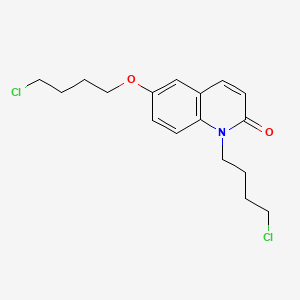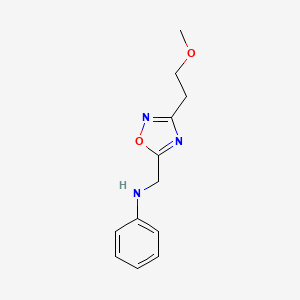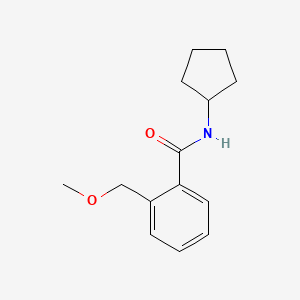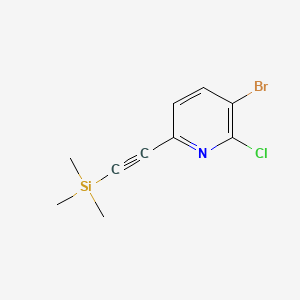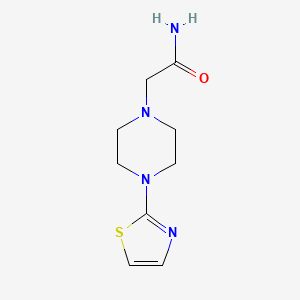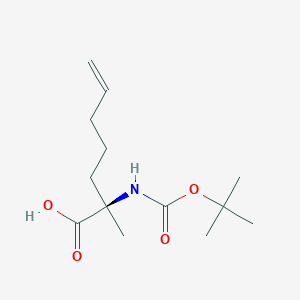
(R)-4-(Methoxymethyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(Methoxymethyl)oxazolidine-2,5-dione is a chiral compound belonging to the oxazolidine family Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Methoxymethyl)oxazolidine-2,5-dione typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with a diester, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of ®-4-(Methoxymethyl)oxazolidine-2,5-dione can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
®-4-(Methoxymethyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amino alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Functionalized oxazolidines
Scientific Research Applications
®-4-(Methoxymethyl)oxazolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial properties.
Medicine: Explored for its role in drug development, particularly in the design of antibiotics.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of ®-4-(Methoxymethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone antibiotics, which target the bacterial ribosome and disrupt protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: A class of compounds with similar structures but different substituents on the oxazolidine ring.
Imidazolidines: Five-membered heterocycles containing nitrogen atoms but differing in their chemical properties and applications.
Uniqueness
®-4-(Methoxymethyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the methoxymethyl group. This imparts distinct chemical reactivity and potential for selective interactions in biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H7NO4 |
|---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
(4R)-4-(methoxymethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C5H7NO4/c1-9-2-3-4(7)10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m1/s1 |
InChI Key |
VUMFTPDTOMIGFU-GSVOUGTGSA-N |
Isomeric SMILES |
COC[C@@H]1C(=O)OC(=O)N1 |
Canonical SMILES |
COCC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
